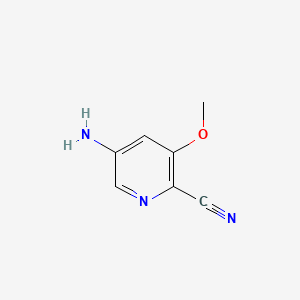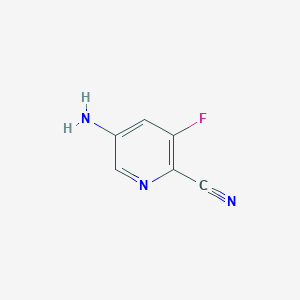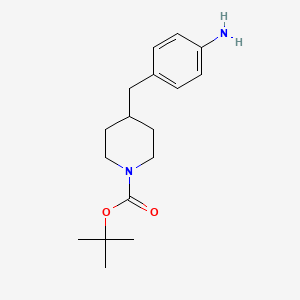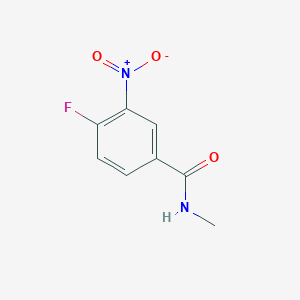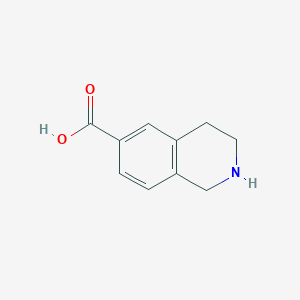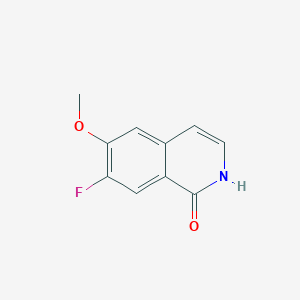
3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one
Übersicht
Beschreibung
3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one is a heterocyclic organic compound with a pyridine ring substituted with a hydroxymethyl group at the 3-position and a methyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the hydroxymethylation of 6-methylpyridin-2(1H)-one using formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the hydroxymethyl group being introduced at the 3-position of the pyridine ring.
Another method involves the use of paraformaldehyde as the hydroxymethylating agent, with the reaction being carried out in an aqueous medium in the presence of an acid catalyst such as hydrochloric acid. This method is advantageous due to its simplicity and the use of environmentally friendly solvents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxymethylation reactions using formaldehyde or paraformaldehyde. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the hydroxymethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Formyl-6-methylpyridin-2(1H)-one or 3-Carboxy-6-methylpyridin-2(1H)-one.
Reduction: 3-Methyl-6-methylpyridin-2(1H)-one.
Substitution: Various substituted pyridin-2(1H)-one derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, enhancing the compound’s binding affinity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Hydroxymethyl)pyridine: Lacks the methyl group at the 6-position, resulting in different chemical and biological properties.
6-Methylpyridin-2(1H)-one:
Hydroxymethylfurfural: Contains a furan ring instead of a pyridine ring, leading to distinct chemical behavior and uses.
Uniqueness
3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one is unique due to the presence of both hydroxymethyl and methyl groups on the pyridine ring. This combination of functional groups imparts specific reactivity and binding properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-2-3-6(4-9)7(10)8-5/h2-3,9H,4H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVJDEIZGNBQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603676 | |
| Record name | 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374706-74-8 | |
| Record name | 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)
![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)
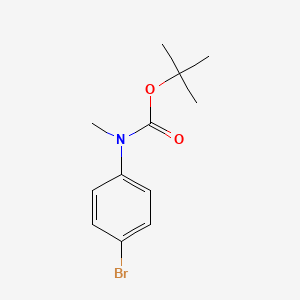
![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)
